molecular formula C21H15BrO6 B2621251 ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate CAS No. 890632-93-6

ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B2621251
CAS No.: 890632-93-6
M. Wt: 443.249
InChI Key: QGGVZTJKXLHVNE-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the benzofuran and chromen-2-one moieties. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The reaction conditions often include the use of solvents like dichloroethane (DCE) and catalysts such as iron(III) chloride (FeCl3) with additives like 2,2’-bipyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms like bromine can be substituted with other groups using reagents like organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and organometallic reagents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

Ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate is unique due to its combination of the benzofuran and chromen-2-one moieties, which confer distinct chemical and biological properties. This unique structure allows for a broader range of applications and interactions compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-[4-(5-bromo-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO6/c1-2-25-21(24)11-26-14-4-6-18-15(9-14)16(10-20(23)28-18)19-8-12-7-13(22)3-5-17(12)27-19/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGVZTJKXLHVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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